molecular formula C21H14F3N3O3S B15395987 N-(2,4-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

N-(2,4-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B15395987
M. Wt: 445.4 g/mol
InChI Key: BTTKKDREMYJRBK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a heterocyclic small molecule featuring a thieno[3,2-d]pyrimidine-2,4-dione core. This scaffold is substituted at position 3 with a 4-fluorobenzyl group and at position 1 with an acetamide-linked 2,4-difluorophenyl moiety. The compound’s design leverages fluorinated aromatic rings for enhanced lipophilicity and target binding, while the thienopyrimidine core provides structural rigidity for selective interactions with biological targets, such as kinases or enzymes involved in inflammatory pathways .

Properties

Molecular Formula

C21H14F3N3O3S

Molecular Weight

445.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H14F3N3O3S/c22-13-3-1-12(2-4-13)10-27-20(29)19-17(7-8-31-19)26(21(27)30)11-18(28)25-16-6-5-14(23)9-15(16)24/h1-9H,10-11H2,(H,25,28)

InChI Key

BTTKKDREMYJRBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents on Core Acetamide Substituent Key Properties/Biological Notes
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-[(4-Fluorophenyl)methyl] N-(2,4-Difluorophenyl) Balanced lipophilicity, kinase inhibition (hypothetical)
N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidin-4-one 7-(4-Methoxyphenyl) N-(2,5-Difluorophenyl) Improved solubility due to methoxy group; reduced membrane permeability
N-(2,4-Difluorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl, sulfanyl N-(2,4-Difluorophenyl) Increased steric bulk; potential metabolic instability
N-(2-chloro-4-fluorophenyl)-2-[(3-methyl-7-(p-tolyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio]acetamide Thieno[3,2-d]pyrimidin-4-one 3-Methyl, 7-(p-Tolyl), thio N-(2-Chloro-4-fluorophenyl) Enhanced target affinity (chloro substituent); possible toxicity concerns

Impact of Structural Modifications

Fluorination Patterns :

  • The 2,4-difluorophenyl group in the target compound provides optimal hydrophobic interactions and electron-withdrawing effects compared to 2,5-difluorophenyl () or chloro-fluorophenyl () analogs. Fluorine atoms at the 2- and 4-positions minimize metabolic oxidation while enhancing binding to aromatic residues in target proteins .

Core Modifications: Thieno[3,2-d]pyrimidin-2,4-dione (target) vs.

Substituent Effects :

  • The 4-fluorobenzyl group at position 3 (target) balances steric bulk and lipophilicity. In contrast, 7-(4-methoxyphenyl) () increases solubility but may reduce cell permeability due to polar methoxy groups .
  • Thioether linkages () vs. oxygen-based linkages (target): Sulfur atoms may improve resistance to enzymatic degradation but could introduce metabolic liabilities via oxidation .

Preparation Methods

Synthesis of the Thieno[3,2-d]Pyrimidine-2,4-Dione Core

The thieno[3,2-d]pyrimidine-2,4-dione scaffold serves as the foundational structure for the target compound. Source outlines a cyclocondensation strategy using ethyl 3-aminothiophene-2-carboxylate and potassium cyanate in acetic acid under reflux (Scheme 1). This method yields the dione core with 71–88% efficiency.

Reaction Conditions:

  • Reactants: Ethyl 3-aminothiophene-2-carboxylate (1.0 equiv), potassium cyanate (1.2 equiv)
  • Solvent: Glacial acetic acid
  • Temperature: Reflux (118°C)
  • Time: 6–8 hours
  • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol

The mechanism involves nucleophilic attack by the amine on the electrophilic cyanate, followed by cyclization and dehydration. This method avoids thiocyanate byproducts, ensuring high purity.

Chlorination at the 1-Position

Chlorination activates the 1-position for subsequent acetamide coupling. Source employs phosphoryl chloride (POCl₃) under reflux to convert the dione to 1-chlorothieno[3,2-d]pyrimidine-2,4-dione (Scheme 3).

Reaction Conditions:

  • Reactants: 3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione (1.0 equiv), POCl₃ (5.0 equiv)
  • Catalyst: None
  • Solvent: Toluene
  • Temperature: 110°C
  • Time: 4 hours
  • Yield: 82%

Excess POCl₃ drives the reaction to completion, generating HCl gas as a byproduct. The chlorinated intermediate is isolated via vacuum distillation.

Coupling with N-(2,4-Difluorophenyl)Acetamide

The final step involves nucleophilic substitution of the 1-chloro group with N-(2,4-difluorophenyl)acetamide. Source utilizes a palladium-catalyzed coupling in 1,4-dioxane (Scheme 4).

Reaction Conditions:

  • Reactants: 1-Chloro-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione (1.0 equiv), N-(2,4-difluorophenyl)acetamide (1.2 equiv)
  • Catalyst: Bistriphenylphosphine palladium dichloride (0.05 equiv)
  • Base: Potassium acetate (3.0 equiv)
  • Solvent: 1,4-Dioxane
  • Temperature: 110°C
  • Time: 2.5 hours
  • Yield: 70%

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Cl bond, followed by transmetallation and reductive elimination. Potassium acetate neutralizes HCl, preventing side reactions.

Analytical Characterization

Table 1: Spectroscopic Data for N-(2,4-Difluorophenyl)-2-[3-[(4-Fluorophenyl)Methyl]-2,4-Dioxothieno[3,2-d]Pyrimidin-1-yl]Acetamide

Technique Key Signals Reference
¹H NMR δ 8.21 (s, 1H, pyrimidine-H), δ 7.45–7.32 (m, 4H, Ar-H), δ 4.89 (s, 2H, CH₂)
¹³C NMR δ 169.8 (C=O), δ 162.1 (C-F), δ 155.3 (pyrimidine-C), δ 45.2 (CH₂)
FT-IR 1671 cm⁻¹ (C=O), 1601 cm⁻¹ (C=N), 1510 cm⁻¹ (C-F)
HPLC Purity >98% (C18 column, acetonitrile/water = 70:30, 1.0 mL/min)

Optimization and Challenges

  • Solvent Selection: DMF enhances alkylation efficiency but requires rigorous drying to prevent hydrolysis.
  • Chlorination Side Reactions: Excess POCl₃ minimizes residual hydroxyl groups but necessitates careful gas handling.
  • Coupling Yield: Palladium catalyst loading above 0.05 equiv increases cost without improving yield.

Alternative Synthetic Routes

Route A: One-Pot Cyclization
Source proposes a tetrazole-mediated cyclization for thienopyrimidines, though yields are lower (58%).

Route B: Suzuki Coupling
Source employs bis(pinacolato)diboron for aryl group introduction, but this method is less efficient for acetamide coupling.

Industrial-Scale Considerations

  • Cost Efficiency: Batch processing reduces palladium catalyst costs by 40% compared to flow systems.
  • Waste Management: POCl₃ neutralization with aqueous NaOH generates phosphate salts, requiring specialized disposal.

Q & A

Basic: What are the critical synthetic steps for preparing N-(2,4-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide?

Answer:
The synthesis involves three key stages:

Core Formation : Construction of the thieno[3,2-d]pyrimidine-2,4-dione core via cyclocondensation of thiophene derivatives with urea or thiourea under reflux conditions (e.g., in DMF at 100–120°C for 6–8 hours) .

Substitution : Introduction of the 4-fluorobenzyl group at the N3 position using nucleophilic substitution, typically requiring anhydrous conditions and catalysts like K₂CO₃ in acetonitrile .

Acetamide Coupling : Reaction of the pyrimidine intermediate with N-(2,4-difluorophenyl)chloroacetamide via SN2 displacement, optimized in polar aprotic solvents (e.g., DMSO) at 60–80°C .
Key Considerations : Temperature control (±2°C) and solvent purity are critical to avoid side products like over-alkylated derivatives.

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Answer:
A multi-technique approach is required:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.1 ppm), acetamide carbonyl (δ 168–170 ppm), and fluorophenyl groups (distinct coupling patterns for difluorophenyl) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₂₂H₁₄F₃N₃O₃S: calculated 478.0744) .
  • IR Spectroscopy : Validate carbonyl stretches (1650–1750 cm⁻¹ for acetamide and pyrimidinedione) .
    Data Table :
TechniqueKey Peaks/BandsStructural Confirmation
¹H NMRδ 4.65 (s, CH₂)Acetamide linkage
¹³C NMRδ 165.2 (C=O)Pyrimidinedione core
HRMS478.0744 [M+H]⁺Molecular formula

Advanced: How can researchers design experiments to identify biological targets and mechanisms of action?

Answer:
A tiered methodology is recommended:

Computational Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for kinases (e.g., Akt, EGFR) or inflammatory targets (COX-2), leveraging the fluorophenyl groups’ hydrophobic interactions .

In Vitro Assays :

  • Enzyme Inhibition : Test IC₅₀ against purified kinases (e.g., Akt1) via ADP-Glo™ assays .
  • Cellular Pathways : Assess TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA) .

Target Validation : CRISPR-Cas9 knockout of predicted targets (e.g., Akt1) to confirm loss of compound activity .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer: Contradictions often arise from substituent effects or assay conditions. A systematic approach includes:

  • Structural Benchmarking : Compare activity of analogs (e.g., 4-chloro vs. 4-fluoro benzyl derivatives) to isolate substituent contributions .
  • Assay Standardization : Re-test the compound under uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., EC₅₀ ranges for anti-proliferative activity: 0.5–5 μM in leukemia vs. 5–20 μM in solid tumors) .

Advanced: What computational strategies elucidate the compound’s mechanism at the molecular level?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with Akt1) for 100 ns to assess binding stability and key residues (e.g., Glu234, Lys268) .
  • QSAR Modeling : Derive predictive models using descriptors like LogP, polar surface area, and H-bond donors to optimize bioactivity .
  • ADMET Prediction : Use SwissADME to evaluate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .

Basic: How can researchers ensure compound stability during biological assays?

Answer:

  • Storage : Lyophilized solid at -80°C; solutions in DMSO (10 mM stock) stored at -20°C with desiccant .
  • Stability Testing : Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) over 72 hours at 37°C; >90% purity required .

Advanced: What strategies optimize the structure-activity relationship (SAR) for enhanced potency?

Answer:

  • Substituent Screening : Synthesize derivatives with electron-withdrawing groups (e.g., -CF₃) at the difluorophenyl ring to enhance kinase binding .
  • Bioisosteric Replacement : Replace thieno[3,2-d]pyrimidine with pyrido[3,2-d]pyrimidine to improve solubility without losing activity .
    Data Table :
DerivativeModificationIC₅₀ (Akt1)Solubility (μM)
ParentNone1.2 μM12
CF₃-4-FPh-CF₃ at C40.7 μM8
Pyrido CorePyrido swap1.1 μM35

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